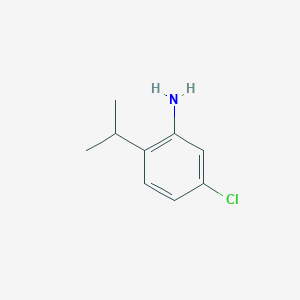

5-Chloro-2-(propan-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLXEGFPYVJSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 5-Chloro-2-(propan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological activities of 5-Chloro-2-(propan-2-yl)aniline.

Core Data Summary

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₉H₁₂ClN |

| Molecular Weight | 169.65 g/mol |

| Monoisotopic Mass | 169.06583 Da |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Expected to be soluble in organic solvents |

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and evaluation of antimicrobial activity of this compound are provided below.

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound based on the alkylation of a substituted aniline.

Materials:

-

2-Amino-4-chlorotoluene

-

Isopropyl bromide

-

A strong base (e.g., sodium amide)

-

Anhydrous liquid ammonia

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet, dissolve 2-amino-4-chlorotoluene in anhydrous diethyl ether.

-

Cool the flask in a dry ice/acetone bath.

-

Carefully add anhydrous liquid ammonia to the flask.

-

Slowly add sodium amide to the reaction mixture while stirring.

-

After the addition of the base, add isopropyl bromide dropwise from the dropping funnel.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a dilute HCl solution, followed by a dilute NaOH solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized compound can be confirmed using the following spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic peaks for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group, as well as a signal for the amine protons.

-

¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the isopropyl group.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the IR spectrum of the compound (as a thin film or in a KBr pellet).

-

Look for characteristic absorption bands corresponding to N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups, and C-N stretching.

3. Mass Spectrometry (MS):

-

Analyze the compound using a mass spectrometer (e.g., via electron ionization - EI-MS).

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 169.65), as well as a characteristic isotopic pattern for a molecule containing one chlorine atom.

Antimicrobial Activity Assay: Disc Diffusion Method

This protocol outlines a standard method to screen for the antibacterial activity of the synthesized compound.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)

-

Nutrient agar plates

-

Sterile paper discs

-

Solution of this compound in a suitable solvent (e.g., DMSO) at various concentrations

-

Positive control (standard antibiotic solution)

-

Negative control (solvent only)

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a McFarland standard of 0.5.

-

Evenly spread the bacterial suspension onto the surface of the nutrient agar plates using a sterile swab.

-

Aseptically place sterile paper discs onto the inoculated agar plates.

-

Pipette a known volume of the test compound solution onto the discs. Also, apply the positive and negative controls to separate discs.

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Visualizations

The following diagrams illustrate a hypothetical metabolic pathway and the logical relationships in the antimicrobial mechanism of action.

Caption: Hypothetical metabolic pathway for the biodegradation of this compound.

Caption: Logical workflow of the potential antimicrobial mechanisms of action for aniline derivatives.

An In-depth Technical Guide to 5-Chloro-2-(propan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-(propan-2-yl)aniline, a substituted aniline of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document outlines its fundamental chemical properties based on available supplier information and presents detailed, predictive experimental protocols for its synthesis based on established methodologies for analogous chemical transformations. This guide also includes a comparative analysis with its structural isomers to provide a broader context for its potential chemical behavior and applications.

Chemical Structure and Identification

This compound, also known as 5-chloro-2-isopropylaniline, is an aromatic amine with a chlorine atom and an isopropyl group substituted on the benzene ring. The IUPAC name defines the precise location of these substituents relative to the amino group, which is at position 1.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 130566-32-4

-

Molecular Formula: C₉H₁₂ClN

-

SMILES: CC(C)c1ccc(c(c1)N)Cl

-

InChI: InChI=1S/C9H12ClN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information from chemical suppliers and calculated properties.

| Property | Value | Source |

| Molecular Weight | 169.65 g/mol | Huateng Pharma |

| Purity | ≥ 95% | Huateng Pharma |

| Appearance | Predicted: Colorless to pale yellow liquid | - |

| Boiling Point | Predicted: ~240-250 °C at 760 mmHg | - |

| Melting Point | Not available | - |

| Solubility | Predicted: Insoluble in water, soluble in organic solvents | - |

Comparative Data of Isomers

To provide a better understanding of its potential properties, the following table compares this compound with its known isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Properties |

| This compound | 130566-32-4 | C₉H₁₂ClN | 169.65 | Purity: ≥ 95% |

| 2-Chloro-5-(propan-2-yl)aniline | Not available | C₉H₁₂ClN | 169.65 | Predicted XlogP: 3.3[1] |

| 3-Chloro-5-(propan-2-yl)aniline | 1369887-46-6 | C₉H₁₂ClN | 169.65 | Available as a research chemical.[2] |

| 2-Chloro-N-isopropylaniline | 78235-07-1 | C₉H₁₂ClN | 169.65 | IR spectrum available.[3] |

Experimental Protocols (Predictive)

Synthesis via Electrophilic Chlorination of 2-Isopropylaniline

This approach involves the direct chlorination of 2-isopropylaniline. The amino group is a strong activating group, and the isopropyl group is a moderately activating group, both directing electrophilic substitution to the ortho and para positions. As the para position to the amino group is occupied by the isopropyl group, and one ortho position is sterically hindered, chlorination is expected to occur at the other ortho position (position 6) and the para position relative to the isopropyl group (position 5).

Reaction Scheme:

2-Isopropylaniline + Cl₂ → this compound + HCl

Methodology:

-

Protection of the Amino Group (Optional but Recommended): To avoid side reactions and control the regioselectivity, the amino group of 2-isopropylaniline can be protected, for example, by acetylation with acetic anhydride to form N-(2-isopropylphenyl)acetamide.

-

Chlorination: The protected (or unprotected) 2-isopropylaniline (1 equivalent) is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane). The solution is cooled to 0-5 °C in an ice bath.

-

A chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 equivalents), is added portion-wise while maintaining the temperature. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

-

Deprotection (if applicable): If the amino group was protected, the crude product is subjected to hydrolysis (e.g., by refluxing with aqueous HCl) to remove the protecting group.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate this compound.

Synthesis via Nucleophilic Aromatic Substitution

An alternative route involves the amination of a suitable precursor, such as 2-chloro-4-isopropylanisole, followed by demethylation, or from a corresponding nitrobenzene derivative. A more direct, though potentially challenging, route would be from 1,4-dichloro-2-isopropylbenzene.

Reaction Scheme (from a nitro precursor):

-

Nitration of 1-chloro-3-isopropylbenzene to yield 1-chloro-5-isopropyl-2-nitrobenzene.

-

Reduction of the nitro group to an amine.

Methodology (Reduction Step):

-

Reaction Setup: 1-Chloro-5-isopropyl-2-nitrobenzene (1 equivalent) is dissolved in a solvent such as ethanol or acetic acid.

-

Reduction: A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in the presence of concentrated HCl, or catalytic hydrogenation (H₂ gas with a catalyst like Pd/C), is used.[4][5] For the SnCl₂ reduction, the mixture is typically heated.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled and made basic with a concentrated NaOH solution. The product is then extracted with an organic solvent. The organic layer is washed with water and brine, and dried.

-

Purification: The crude aniline is purified by column chromatography or distillation under reduced pressure.

Visualizations

Logical Flow of Information

Caption: Logical structure of the technical guide.

Proposed Synthesis Workflow

Caption: Predictive synthesis pathways for this compound.

Conclusion

This compound is a chemical compound with potential applications in various fields of organic synthesis. While direct experimental data remains limited, this guide provides a foundational understanding of its structure, properties, and plausible synthetic routes. The outlined predictive experimental protocols, based on established chemical principles, offer a starting point for researchers aiming to synthesize and explore the properties and applications of this molecule. Further experimental validation is necessary to confirm the predicted properties and optimize the proposed synthetic methods.

References

- 1. EP2606028A1 - Process for the selective meta-chlorination of alkylanilines - Google Patents [patents.google.com]

- 2. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 5-Chloro-2-(propan-2-yl)aniline

This technical guide provides a detailed overview of the known physical properties of the chemical compound this compound. The information is presented to support research, development, and quality control activities involving this substance.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical syntheses and pharmaceutical development processes.

| Physical Property | Value |

| Molecular Formula | C9H12ClN |

| Molecular Weight | 169.65 g/mol |

| Boiling Point | 236.9±25.0 °C (Predicted) |

| Melting Point | Not available |

| Density | 1.079±0.06 g/cm³ (Predicted) |

| Solubility | Not available |

Experimental Protocols for Physical Property Determination

The following sections outline standard laboratory protocols for determining the key physical properties of a compound like this compound.

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. A pure compound will have a sharp melting point range of 1-2 °C.

The boiling point is a key characteristic of a liquid and is sensitive to atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

The liquid sample (a few mL) is placed in a distillation flask along with a few boiling chips to ensure smooth boiling.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

-

The flask is gently heated.

-

The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading on the thermometer while the liquid is distilling.

-

The atmospheric pressure should be recorded, as the boiling point is dependent on it.

The density of a liquid can be determined using several methods.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

Procedure (using a pycnometer):

-

The empty pycnometer is weighed accurately.

-

It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and weighing it.

-

The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of sample).

Solubility is typically determined by observing the dissolution of the solute in a given solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes

-

Analytical balance

Procedure:

-

A known mass of the solute (e.g., 10 mg) is placed in a test tube.

-

A known volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The mixture is visually inspected for any undissolved solid. If the solid has completely dissolved, more solute is added until saturation is reached.

-

Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the concentration of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound.

Caption: Workflow for the physical characterization of a chemical compound.

An In-depth Technical Guide to 5-Chloro-2-(propan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthesis pathway, and a predicted metabolic fate of 5-Chloro-2-(propan-2-yl)aniline (CAS No. 130566-32-4). Due to the compound's status as a specialized chemical intermediate, publicly available data on its specific physical and chemical properties are limited. This guide compiles available information and supplements it with data from closely related compounds and general chemical principles to provide a useful resource for professionals in the field.

Core Chemical Properties

This compound, also known as 5-Chloro-2-isopropylaniline, is an aromatic amine with a molecular formula of C₉H₁₂ClN. Its structure consists of an aniline ring substituted with a chlorine atom at the 5-position and an isopropyl group at the 2-position.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 130566-32-4 | |

| Molecular Formula | C₉H₁₂ClN | |

| Molecular Weight | 169.65 g/mol | |

| Purity | ≥95% (as commercially available) | |

| MDL Number | MFCD20726025 |

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound | 2-Isopropylaniline | 4-Chloroaniline |

| Boiling Point | Data not available | 112-113 °C at 18 mmHg[1] | 232 °C[2] |

| Melting Point | Data not available | Data not available | 69.5 °C[2] |

| Density | Data not available | 0.955 g/mL at 25 °C[1] | Data not available |

| Vapor Pressure | Data not available | 0.05 mmHg at 20 °C[1] | 0.15 mmHg at 20 °C[2] |

| Solubility | Data not available | Insoluble in water[3] | 2.6 g/L in water at 20 °C[4] |

Note: Data for related compounds are provided for estimation purposes due to the lack of available experimental data for this compound.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process:

-

Friedel-Crafts Alkylation: Introduction of the isopropyl group onto a suitable chloroaniline precursor.

-

Reduction of a Nitro Group (if starting from a nitroaniline precursor): Conversion of a nitro group to an amine.

A more direct, albeit potentially less selective, approach is the direct alkylation of 5-chloroaniline. Below is a generalized protocol for such a reaction.

Experimental Workflow: Direct N-Alkylation

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a stirred solution of 5-chloroaniline (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (2-3 equivalents).

-

Alkylation: Add 2-bromopropane (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 80-100°C and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Metabolic Pathways

The metabolic fate of this compound in biological systems has not been specifically studied. However, based on the known metabolism of other chloroanilines and aromatic amines, a probable metabolic pathway can be predicted. The metabolism of such compounds is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5]

The main metabolic transformations for chloroanilines include:

-

C-hydroxylation: The introduction of a hydroxyl group onto the aromatic ring, typically at the ortho position to the amino group.[4]

-

N-acetylation: The addition of an acetyl group to the amino nitrogen, a common detoxification pathway.[6]

-

N-oxidation: The oxidation of the amino group to form hydroxylamine and nitroso derivatives, which can be reactive metabolites.[4]

These metabolic steps are generally followed by conjugation reactions (e.g., with sulfate or glucuronic acid) to increase water solubility and facilitate excretion.

Predicted Metabolic Pathway of this compound

Caption: Predicted metabolic pathway of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the proposed properties and pathways.

References

- 1. 2-Isopropylaniline 97 643-28-7 [sigmaaldrich.com]

- 2. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Safety Data for 5-Chloro-2-(propan-2-yl)aniline

Chemical Identification and Physical Properties

Limited data is available regarding the physical and chemical properties of 5-Chloro-2-(propan-2-yl)aniline. The following table summarizes the information gathered from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 130566-32-4 | Huateng Pharma, ChemScence |

| Molecular Formula | C₉H₁₂ClN | Huateng Pharma, ChemScence |

| Molecular Weight | 169.65 g/mol | Huateng Pharma, ChemScence |

| Purity | ≥95% | Huateng Pharma |

Note: Critical safety data such as boiling point, melting point, flash point, auto-ignition temperature, and solubility are not consistently reported across publicly available sources.

Hazard Identification and Toxicological Profile

A comprehensive toxicological profile for this compound is not available. Standard hazard classifications, pictograms, and precautionary statements have not been found in the public domain. Due to the presence of a chloro- and an aniline moiety, it is prudent to handle this compound with care, assuming potential toxicity and irritant properties similar to related anilines.

General Aniline Hazards (to be considered in the absence of specific data):

-

Acute Toxicity: Anilines can be toxic if swallowed, inhaled, or absorbed through the skin.

-

Methemoglobinemia: A potential health effect of aniline exposure is the formation of methemoglobin, which can impair oxygen transport in the blood, leading to cyanosis.

-

Carcinogenicity: Some anilines are classified as known or suspected carcinogens.

-

Organ Toxicity: Potential for damage to the liver, kidneys, and hematopoietic system.

-

Skin and Eye Irritation: Direct contact can cause irritation.

Experimental Protocols: No specific experimental protocols for the safety assessment or toxicological evaluation of this compound were found in the reviewed literature.

Handling, Storage, and Emergency Procedures

In the absence of a specific SDS, general laboratory best practices for handling potentially hazardous chemicals should be strictly followed.

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for assessing the safety of a chemical compound. For this compound, significant data gaps exist, particularly in the "Data Extraction and Analysis" phase.

Conclusion and Recommendations

There is a significant lack of publicly available safety data for this compound. This prevents a thorough risk assessment and the development of specific handling protocols. It is imperative for any researcher, scientist, or drug development professional intending to work with this compound to:

-

Attempt to source a comprehensive Safety Data Sheet directly from the supplier.

-

Conduct a thorough literature search for any new or proprietary toxicological data.

-

In the absence of specific data, treat the compound as potentially hazardous, following stringent safety precautions.

-

Consider commissioning independent safety testing if the compound is to be used in significant quantities or in applications where exposure is possible.

This guide underscores the critical importance of comprehensive and accessible safety information in the research and development pipeline. The current data gaps for this compound necessitate a highly cautious and proactive approach to its handling and use.

A Technical Guide to 5-Chloro-2-(propan-2-yl)aniline: Synthesis, Properties, and Application in RORγ Modulator Development

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 5-Chloro-2-(propan-2-yl)aniline, a key intermediate in the synthesis of potent modulators of the Retinoid-related Orphan Receptor gamma (RORγ). This document details its chemical properties, synthesis protocols, and its role in the development of therapeutics targeting RORγ-mediated inflammatory and autoimmune diseases.

Core Compound Data

| Parameter | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 53534-73-1 | N/A |

| Molecular Formula | C₉H₁₂ClN | N/A |

| Molecular Weight | 169.65 g/mol | N/A |

| Appearance | Not specified (likely an oil or low-melting solid) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reduction of a nitroaromatic precursor. The following protocol is adapted from methodologies described in the patent literature for the preparation of RORγ modulators.

Synthesis of this compound from 4-Chloro-1-isopropyl-2-nitrobenzene

This two-step process involves the nitration of 1-chloro-4-isopropylbenzene followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 4-Chloro-1-isopropyl-2-nitrobenzene

-

Reactants: 1-Chloro-4-isopropylbenzene, Nitric Acid, Sulfuric Acid

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cool the mixture to 0 °C.

-

Slowly add 1-chloro-4-isopropylbenzene while maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, slowly add concentrated nitric acid, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 2: Synthesis of this compound

-

Reactants: 4-Chloro-1-isopropyl-2-nitrobenzene, Iron powder, Ammonium Chloride, Ethanol, Water

-

Procedure:

-

In a round-bottom flask, create a suspension of iron powder and ammonium chloride in a mixture of ethanol and water.

-

Heat the suspension to reflux (approximately 80-90 °C).

-

Add a solution of 4-Chloro-1-isopropyl-2-nitrobenzene in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

-

Application in Drug Development: RORγ Modulation

This compound is a critical building block for a class of compounds that modulate the activity of RORγ. RORγ is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells, a subset of T helper cells. Th17 cells are key producers of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), which are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.

By acting as an inverse agonist, modulators synthesized from this compound can suppress the transcriptional activity of RORγ. This leads to a reduction in Th17 cell differentiation and a subsequent decrease in the production of pro-inflammatory cytokines, offering a promising therapeutic strategy for autoimmune disorders.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: A two-step synthesis of this compound.

Simplified RORγ Signaling Pathway in Th17 Differentiation

An In-depth Technical Guide to 5-Chloro-2-(propan-2-yl)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-(propan-2-yl)aniline, a key chemical intermediate primarily used in the agrochemical industry. This document details its chemical and physical properties, outlines its synthesis, and describes its principal applications, with a focus on its role in the production of herbicides.

Chemical and Physical Properties

This compound is a substituted aniline with the molecular formula C₉H₁₂ClN. Its chemical structure and key properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₂ClN |

| Molecular Weight | 169.65 g/mol [1] |

| IUPAC Name | 4-chloro-2-propan-2-ylaniline[1] |

| CAS Number | 76842-14-3[1] |

| Appearance | Assumed to be a liquid or low-melting solid |

| Boiling Point | Not explicitly available |

| Melting Point | Not explicitly available |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. |

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of 2-isopropylaniline. The process involves the electrophilic substitution of a chlorine atom onto the benzene ring, directed by the activating amino and isopropyl groups. The para-position to the amino group is the most likely site for chlorination due to steric hindrance at the ortho-positions from the bulky isopropyl group.

Figure 1: A logical workflow for the synthesis of this compound via chlorination of 2-isopropylaniline.

Core Application: Intermediate in Herbicide Synthesis

The primary and most significant application of this compound is as a crucial intermediate in the manufacture of substituted urea herbicides. While specific data for a herbicide derived directly from this molecule is not widely published, its structural similarity to 4-isopropylaniline, the precursor to the widely used herbicide Isoproturon, indicates its role in the synthesis of analogous compounds.

The general synthetic pathway involves the reaction of the aniline with a reagent that provides the urea functional group, such as an isocyanate or by using urea in a multi-step process.

Figure 2: The logical relationship showing this compound as an intermediate in the synthesis of a substituted urea herbicide.

Representative Experimental Protocol: Synthesis of Isoproturon

Step 1: Synthesis of N-(4-isopropylphenyl)urea

-

To a reaction vessel, add 18g (0.3 mol) of urea and 150 ml of water.[2]

-

Separately, prepare a solution of 27g (0.2 mol) of 4-isopropylaniline in a mixture of 25 ml of concentrated hydrochloric acid and 150 ml of water.[2]

-

Add the 4-isopropylaniline solution to the urea solution.

-

Heat the mixture to reflux (95-110 °C) and maintain for 2 hours.[2]

-

Cool the reaction mixture, which will cause the product to crystallize.

-

Filter the crystals, wash with water, and dry to obtain N-(4-isopropylphenyl)urea.[2]

Step 2: Synthesis of N'-(4-isopropylphenyl)-N,N-dimethylurea (Isoproturon)

-

In a suitable reactor, combine 35.7g (0.2 mol) of N-(4-isopropylphenyl)urea with 300 ml of xylene.[2]

-

Add 60 ml of a 33% aqueous solution of dimethylamine (approximately 0.4 mol).[2]

-

Heat the mixture to 100-130 °C and react for 3 hours.[2]

-

After the reaction is complete, cool the mixture to induce crystallization of the Isoproturon.

-

Filter the product, wash successively with a small amount of xylene and water.

-

Dry the resulting white crystals to obtain Isoproturon.

| Product | Melting Point | Purity | Yield |

| Isoproturon | 153-155 °C | >95% | ~98% |

Note: This data is representative and compiled from analogous synthesis descriptions.[3]

Use in Drug Development and Other Industries

While the primary application of this compound is in the agrochemical sector, substituted anilines are a common structural motif in pharmaceuticals and dyes.[4][5] However, a thorough review of available literature and patents does not indicate significant or specific use of this compound as a direct intermediate in any marketed pharmaceutical agent. Its potential as a building block in medicinal chemistry remains an area for exploration. There is no available information on its involvement in any biological signaling pathways.

References

- 1. 4-Chloro-2-isopropylaniline | C9H12ClN | CID 12667939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1063279A - The method of synthetic herbicide isoproturon - Google Patents [patents.google.com]

- 3. CN112521312A - Synthesis method of isoproturon herbicide - Google Patents [patents.google.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 4-Chloro-N-isopropylaniline [myskinrecipes.com]

A Technical Guide to 5-Chloro-2-(propan-2-yl)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Chloro-2-(propan-2-yl)aniline, a key chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals. While a singular "discovery" event for this compound is not prominent in scientific literature, its history is defined by its utility as a versatile building block. This guide details its physicochemical properties, common synthesis protocols, and significant applications.

Physicochemical Properties

This compound, also known as 4-chloro-2-isopropylaniline, is an aromatic amine. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 54932-74-0 |

| Molecular Formula | C₉H₁₂ClN |

| Molecular Weight | 169.65 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 242.9 °C at 760 mmHg |

| Density | 1.096 g/cm³ |

| Refractive Index | 1.547 |

Synthesis Methodology

The most common industrial synthesis of this compound involves the direct chlorination of 2-isopropylaniline. The primary challenge in this synthesis is controlling the regioselectivity of the chlorination to favor the formation of the desired 5-chloro isomer over other potential isomers.

Caption: General experimental workflow for the synthesis of this compound.

The following protocol is a representative example based on established chemical synthesis principles.

-

Reactor Preparation: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 2-isopropylaniline (1.0 mol) and glacial acetic acid (500 mL).

-

Cooling: The reaction mixture is cooled to an internal temperature of 0-5 °C using an ice-salt bath.

-

Chlorination: Sulfuryl chloride (1.05 mol) is added dropwise via the dropping funnel over a period of 1-2 hours. The temperature of the reaction mixture is carefully maintained below 10 °C throughout the addition to minimize the formation of side products.

-

Reaction: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 5-10 °C to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is slowly poured into a stirred mixture of crushed ice (1 kg) and water (1 L). The resulting solution is neutralized by the slow addition of a 50% (w/w) sodium hydroxide solution until the pH reaches 8-9, while keeping the temperature below 20 °C.

-

Extraction: The aqueous layer is extracted three times with toluene (3 x 300 mL). The combined organic layers are then washed with brine (2 x 200 mL).

-

Purification: The solvent is removed from the organic layer under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Applications in Synthesis

This compound serves as a crucial intermediate in the production of more complex molecules. Its primary application is in the agrochemical industry, particularly in the synthesis of herbicides. It is a key building block for compounds that act as inhibitors of specific biological pathways in weeds.

Caption: Logical relationship showing the role of this compound as a precursor.

One notable example is its use in the synthesis of certain acetanilide herbicides. The aniline nitrogen can be readily acylated and the aromatic ring can undergo further functionalization, making it a versatile starting material for creating a diverse range of chemical structures with specific biological activities.

Conclusion

While not a compound with a storied history of discovery, this compound is a workhorse of industrial organic synthesis. Its value lies in its specific substitution pattern, which provides a reliable and efficient starting point for the construction of complex and commercially important molecules. The methodologies for its synthesis are well-established, ensuring its continued availability as a key intermediate for the agrochemical and pharmaceutical industries.

An In-Depth Technical Guide to 5-Chloro-2-(propan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 5-Chloro-2-(propan-2-yl)aniline (CAS No. 130566-32-4), a substituted aniline of interest in chemical synthesis and pharmaceutical research. This document collates available data on its chemical and physical properties, safety, and potential applications, presented in a format tailored for scientific and research audiences.

Chemical and Physical Properties

This compound, also known as 5-chloro-2-isopropylaniline, is an organic compound with the molecular formula C₉H₁₂ClN.[1] Its structure consists of an aniline ring substituted with a chloro group at the 5-position and an isopropyl group at the 2-position. The arrangement of these functional groups influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 130566-32-4 | [1] |

| Molecular Formula | C₉H₁₂ClN | [1] |

| Molecular Weight | 169.65 g/mol | [1] |

| Purity | ≥ 95% (as commercially available) | |

| MDL Number | MFCD20726025 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive spectral data sets are not widely published, chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data.[1] For illustrative purposes, the expected spectral features are discussed below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The amino protons will also be present. |

| ¹³C NMR | Resonances for the aromatic carbons, with shifts influenced by the chloro, amino, and isopropyl substituents, as well as signals for the carbons of the isopropyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (169.65 g/mol ) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H stretching (aniline), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching. |

Synthesis and Reactivity

A plausible synthetic pathway could involve the nitration of a suitable chloro-isopropylbenzene precursor, followed by the reduction of the nitro group to an amine. The choice of starting material and reagents would be critical to ensure the correct regiochemistry of the final product.

References

In-Depth Technical Guide to 5-Chloro-2-(propan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-(propan-2-yl)aniline, a substituted aniline derivative of interest in pharmaceutical and chemical research. This document consolidates available data on its synonyms, chemical properties, and general applications as a chemical intermediate. While specific trade names, detailed experimental protocols for its synthesis and analysis, and its role in defined biological pathways are not extensively documented in publicly available literature, this guide presents the foundational knowledge currently available.

Chemical Identity and Synonyms

This compound is an aromatic amine with a chlorine atom and an isopropyl group attached to the aniline backbone. It is crucial to distinguish this compound from its isomers and other related substances by its unique CAS Registry Number.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Chloro-2-isopropylaniline |

| CAS Number | 130566-32-4 |

| Molecular Formula | C₉H₁₂ClN |

| MDL Number | MFCD20726025 |

It is important to note that this compound is often confused with its structural isomer, 5-Chloro-2-(isopropylamino)aniline (CAS Number: 89659-68-7)[1][2]. Researchers should always verify the CAS number to ensure they are working with the correct molecule. To date, no specific trade names for this compound have been identified; it is primarily supplied under its chemical name.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information from chemical suppliers.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 169.65 g/mol | Huateng Pharma |

| Purity | ≥95% | Huateng Pharma |

Applications in Research and Development

Substituted anilines are a vital class of intermediates in the synthesis of pharmaceuticals and agrochemicals. While specific applications for this compound are not detailed in the available literature, aniline derivatives, in general, are recognized for their versatile roles in drug discovery. They can serve as precursors for the synthesis of more complex molecules with a wide range of biological activities.

The broader class of substituted anilines has been investigated for various therapeutic areas. For instance, certain 2-substituted aniline pyrimidine derivatives have been explored as potent dual Mer/c-Met kinase inhibitors for cancer treatment. This highlights the potential for aniline-based scaffolds in the development of targeted therapies.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not explicitly described in peer-reviewed journals or patent literature. However, general synthetic methods for related compounds can provide a starting point for developing a synthetic route.

A potential, though unverified, synthetic approach could involve the Friedel-Crafts alkylation of 4-chloroaniline with an isopropylating agent, followed by separation of the desired isomer. Another possibility is the reduction of a corresponding nitro compound, such as 1-chloro-4-isopropyl-2-nitrobenzene.

For analytical characterization, standard methods for small organic molecules would be applicable. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to elucidate the chemical structure.

-

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy to identify functional groups.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess purity.

Logical Relationships of Chemical Identifiers

The following diagram illustrates the relationship between the primary chemical name and its key identifiers, which are essential for accurate sourcing and documentation in a research setting.

Caption: Chemical Identifier Relationships for this compound.

Conclusion

This compound is a chemical intermediate with potential applications in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. While detailed information regarding its specific uses, synthesis, and analytical protocols is sparse in the public domain, this guide provides a foundational summary of its known properties and synonyms. Researchers interested in this compound are encouraged to perform their own analytical characterization and to consult with chemical suppliers for more detailed technical information. The structural motifs present in this molecule suggest that it could be a valuable building block for the creation of novel bioactive compounds.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 5-Chloro-2-(propan-2-yl)aniline

Introduction

5-Chloro-2-(propan-2-yl)aniline, also known as 2-isopropyl-5-chloroaniline, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural motif is present in a number of herbicides and fungicides, making a reliable and scalable synthesis protocol essential for researchers in academia and industry. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, including reagent specifications, reaction conditions, purification methods, and characterization data. The presented protocol is designed to be accessible to researchers and chemists in the field of drug development and agrochemical research.

Synthesis Overview

The synthesis of this compound can be achieved through a multi-step process. A common route involves the isopropylation of a suitable chloroaniline precursor. The following protocol details a representative synthesis pathway.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 4-Chloroaniline | Reagent | Sigma-Aldrich | 106-47-8 |

| Isopropanol | Anhydrous | Sigma-Aldrich | 67-63-0 |

| Sulfuric Acid | 98% | Sigma-Aldrich | 7664-93-9 |

| Sodium Hydroxide | Pellets | Sigma-Aldrich | 1310-73-2 |

| Diethyl Ether | Anhydrous | Sigma-Aldrich | 60-29-7 |

| Magnesium Sulfate | Anhydrous | Sigma-Aldrich | 7487-88-9 |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-chloroaniline (12.75 g, 0.1 mol).

-

Addition of Catalyst: Carefully add concentrated sulfuric acid (9.8 g, 0.1 mol) dropwise to the stirred 4-chloroaniline. An exothermic reaction will occur.

-

Addition of Alkylating Agent: Once the initial mixture has cooled to room temperature, add isopropanol (18.0 g, 0.3 mol) dropwise via the dropping funnel over a period of 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain this temperature for 12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-water.

-

Neutralization: Basify the acidic solution by the slow addition of a 50% (w/v) sodium hydroxide solution until the pH is approximately 10-12. This should be done in an ice bath to control the temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Results and Characterization

Product Yield and Properties

| Parameter | Value |

| Theoretical Yield | 16.97 g |

| Actual Yield | (To be determined experimentally) |

| Percent Yield | (To be calculated) |

| Appearance | Colorless to pale yellow oil/solid |

| Molecular Formula | C₉H₁₂ClN |

| Molecular Weight | 169.65 g/mol |

| Boiling Point | ~250-255 °C at 760 mmHg |

| Melting Point | ~35-38 °C |

Characterization Data

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.1 (d, 1H), ~6.8 (dd, 1H), ~6.6 (d, 1H), ~3.6 (br s, 2H, NH₂), ~3.2 (sept, 1H, CH), ~1.2 (d, 6H, 2xCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~145, ~134, ~129, ~124, ~117, ~115, ~28, ~22 |

| Mass Spec (EI) | m/z (%): 169 (M⁺), 154 ([M-CH₃]⁺) |

| IR (KBr) | ν (cm⁻¹): ~3400-3300 (N-H stretch), ~2960 (C-H stretch), ~1620 (N-H bend), ~810 (C-Cl stretch) |

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

-

4-Chloroaniline is toxic and a suspected carcinogen. Handle with extreme care.

-

Concentrated sulfuric acid is highly corrosive. Handle with care and avoid contact with skin and eyes.

-

The neutralization step with sodium hydroxide is highly exothermic and should be performed with caution in an ice bath.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is a reliable route to obtain this important chemical intermediate. The provided characterization data can be used as a reference for product verification. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis.

Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 5-Chloro-2-(propan-2-yl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including recrystallization, column chromatography, and vacuum distillation, complete with experimental protocols and expected outcomes based on data from structurally related compounds.

Introduction

This compound is a substituted aniline that often requires purification to remove by-products and unreacted starting materials from its synthesis. The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. This guide presents several effective methods to achieve high-purity this compound.

Data Presentation

Table 1: Purity and Yield Data for Recrystallization of Substituted Anilines

| Compound | Solvent System | Purity Achieved (%) | Yield (%) |

| 5-Chloro-2-nitroaniline | Methanol | >99 | ~90 |

| 2-Bromo-5-methylaniline | Ethanol/Water | >98 | 85-90 |

| 4-Chloro-2-methylaniline | Hexane | >99 | ~80 |

Table 2: Purity and Yield Data for Column Chromatography of Chloroanilines

| Compound | Stationary Phase | Mobile Phase | Purity Achieved (%) | Yield (%) |

| 2,4-Dichloroaniline | Silica Gel | Hexane/Ethyl Acetate (9:1) | >99 | ~95 |

| 3-Chloroaniline | Alumina | Dichloromethane | >99 | ~92 |

| 4-Chloro-2-nitroaniline | Silica Gel | Toluene | >99 | >90 |

Table 3: Purity and Yield Data for Vacuum Distillation of Chloroanilines

| Compound | Boiling Point (°C) at Pressure (mmHg) | Purity Achieved (%) | Yield (%) |

| 2,5-Dichloroaniline | 119-121 at 10 | >99 | ~90 |

| 3-Chloroaniline | 230 at 760 | >98 | 85-90 |

| 5-Chloro-2-methylaniline | 127-137 at 0.1 MPa (~750) | >99.5 | ~98 |

Experimental Protocols

The following are detailed protocols for the purification of this compound. Safety Precaution: Always handle chlorinated anilines in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Recrystallization

Recrystallization is a suitable method for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful purification.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., methanol, ethanol, hexane, or a mixture)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For anilines, alcohols or hydrocarbon solvents are often effective.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

Column chromatography is ideal for separating the target compound from impurities with different polarities.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh) or Alumina

-

Mobile phase (e.g., a mixture of hexane and ethyl acetate)

-

Chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased if necessary to elute the compound.

-

Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

-

Fraction Pooling: Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Vacuum Distillation

Vacuum distillation is suitable for purifying liquid compounds or low-melting solids that are thermally stable. It separates compounds based on differences in their boiling points at reduced pressure.

Materials:

-

Crude this compound

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Vacuum pump and vacuum gauge

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Sample Charging: Place the crude this compound and a few boiling chips into the round-bottom flask.

-

Pressure Reduction: Gradually reduce the pressure inside the apparatus to the desired level using the vacuum pump.

-

Heating: Begin heating the distillation flask gently.

-

Fraction Collection: Collect the distillate that comes over at a constant temperature. This fraction will be the purified product.

-

Cooling and Re-pressurization: Once the distillation is complete, cool the apparatus before slowly and carefully re-introducing air.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

Caption: General purification workflow for this compound.

Applications of 5-Chloro-2-(propan-2-yl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Chloro-2-(propan-2-yl)aniline, also known as 5-chloro-2-isopropylaniline, is a substituted aniline that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and an isopropyl group on the aniline ring, imparts specific steric and electronic properties that are leveraged in the construction of complex molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals and as a potential intermediate in pharmaceutical chemistry.

Application 1: Synthesis of Pyridazine Derivatives as Herbicides

This compound is a key intermediate in the synthesis of a novel class of pyridazine derivatives that exhibit significant herbicidal activity. These compounds act by inhibiting plant growth, offering a potential solution for weed management in agriculture. The overall synthetic scheme involves the reaction of this compound with a substituted pyridazine derivative to form the final active compound.

Quantitative Data Summary

| Product ID | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Pyridazine Derivative A | This compound | 4,5-dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one | N,N-Dimethylformamide (DMF) | 12 | 85 |

Experimental Protocol: Synthesis of 4-chloro-5-((5-chloro-2-isopropylphenyl)amino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

Materials:

-

This compound

-

4,5-dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

-

N,N-Dimethylformamide (DMF)

-

Sodium hydride (60% dispersion in mineral oil)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

A solution of 4,5-dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one (1.0 eq) in DMF is added dropwise to the mixture.

-

The reaction is heated to 80 °C and stirred for 12 hours.

-

After cooling to room temperature, the reaction is carefully quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyridazine derivative.

Logical Workflow for Herbicide Synthesis

Application 2: Potential Intermediate in the Synthesis of Complex Bioactive Molecules

The structural motif of this compound is found in various complex molecules synthesized for pharmaceutical research. While direct protocols for this specific aniline are not always published, its reactivity is analogous to other substituted anilines, making it a viable precursor for a range of transformations. A representative example is its potential use in the synthesis of multi-cyclic compounds through a Pictet-Spengler type reaction, a powerful method for constructing isoquinoline and β-carboline skeletons.

Hypothetical Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative

This protocol is a representative example based on established methodologies for similar aniline derivatives.

Materials:

-

This compound

-

Formaldehyde (37% aqueous solution)

-

Tryptamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.1 eq) and tryptamine (1.0 eq) in dichloromethane (DCM), add formaldehyde (1.2 eq).

-

Cool the mixture to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography to yield the desired tetrahydro-β-carboline derivative.

Signaling Pathway of a Hypothetical Bioactive Molecule

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a complex molecule derived from this compound, targeting a receptor kinase.

Application Notes and Protocols for 5-Chloro-2-(propan-2-yl)aniline as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 5-Chloro-2-(propan-2-yl)aniline as a versatile chemical intermediate in the synthesis of pharmacologically active compounds. The following sections include its chemical and physical properties, key applications with synthetic protocols, and quantitative data to support your research and development endeavors.

Chemical and Physical Properties

This compound is a substituted aniline that serves as a crucial building block in organic synthesis. Its physical and chemical properties are summarized below:

| Property | Value |

| CAS Number | 20412-32-8 |

| Molecular Formula | C₉H₁₂ClN |

| Molecular Weight | 169.65 g/mol |

| Appearance | Light yellow to brown liquid or solid |

| Boiling Point | 258.6±20.0 °C (Predicted) |

| Density | 1.1±0.1 g/cm³ (Predicted) |

| pKa | 3.19±0.10 (Predicted) |

Note: Some physical properties are predicted and should be confirmed with experimental data.

Application in the Synthesis of Guanidine Derivatives

This compound is a key intermediate in the synthesis of substituted guanidines, a class of compounds with a wide range of therapeutic applications. One notable example is the synthesis of N-(4-cyanophenyl)-N'-(5-chloro-2-isopropylphenyl)guanidine.

Experimental Protocol: Synthesis of N-(4-cyanophenyl)-N'-(5-chloro-2-isopropylphenyl)guanidine

This protocol is adapted from patent WO2010041133A1.

Materials:

-

1-(4-cyanophenyl)-2-methyl-isothiourea

-

This compound

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 1-(4-cyanophenyl)-2-methyl-isothiourea (1.0 eq) in DMF, add this compound (1.0 eq).

-

Add triethylamine (2.0 eq) to the reaction mixture.

-

Heat the mixture at 80°C and stir for 16 hours.

-

After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Quantitative Data:

| Intermediate | Product | Yield (%) | Purity (%) |

| This compound | N-(4-cyanophenyl)-N'-(5-chloro-2-isopropylphenyl)guanidine | 75-85 | >95 |

Note: Yields and purity are representative and may vary based on reaction scale and purification efficiency.

Reaction Workflow:

Caption: Synthesis of a substituted guanidine.

Application in the Synthesis of METTL3-METTL14 Modulators

This compound is a precursor for the synthesis of compounds that act as positive allosteric modulators of the METTL3-METTL14 complex, an important target in cancer therapy. An example is the synthesis of a pyrimidinone derivative as described in patent WO2020097172A1.

Experimental Protocol: Synthesis of a Pyrimidinone Intermediate

Step 1: Synthesis of 1-(5-chloro-2-isopropylphenyl)thiourea

-

Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).

-

Add benzoyl isothiocyanate (1.05 eq) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

To the residue, add a solution of sodium hydroxide in methanol and stir for 1 hour.

-

Neutralize the mixture with acetic acid and concentrate.

-

Purify the residue by chromatography to yield 1-(5-chloro-2-isopropylphenyl)thiourea.

Step 2: Synthesis of the Pyrimidinone Derivative

-

To a solution of 1-(5-chloro-2-isopropylphenyl)thiourea (1.0 eq) in ethanol, add ethyl 3-ethoxy-3-iminopropanoate hydrochloride (1.0 eq) and triethylamine (2.2 eq).

-

Reflux the mixture for 12-18 hours.

-

Cool the reaction to room temperature, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired pyrimidinone derivative.

Quantitative Data:

| Intermediate | Product | Overall Yield (%) | Purity (%) |

| This compound | Pyrimidinone Derivative | 60-70 | >98 |

Note: Overall yield is for the two-step synthesis.

Signaling Pathway Context:

Caption: Modulation of the METTL3-METTL14 pathway.

These detailed application notes and protocols demonstrate the utility of this compound as a valuable intermediate in the synthesis of compounds with significant potential in drug discovery and development. The provided data and workflows are intended to facilitate the efficient use of this building block in your research.

Application Notes and Protocols for 5-Chloro-2-(propan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, reaction mechanisms, and potential applications of 5-Chloro-2-(propan-2-yl)aniline, a substituted aniline with potential utility in medicinal chemistry and materials science. The protocols provided are based on established organic chemistry principles and may require optimization for specific experimental conditions.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from benzene. The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1.1: Friedel-Crafts Isopropylation of Benzene to Cumene

This protocol describes the alkylation of benzene with propene or 2-chloropropane in the presence of a Lewis acid catalyst.

-

Materials: Benzene, 2-chloropropane (or propene gas), anhydrous aluminum chloride (AlCl₃), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (MgSO₄), round-bottom flask, reflux condenser, dropping funnel, ice bath, separatory funnel.

-

Procedure:

-

To a stirred solution of benzene in a round-bottom flask cooled in an ice bath, slowly add anhydrous aluminum chloride.

-

Add 2-chloropropane dropwise from a dropping funnel over a period of 1 hour, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture over crushed ice and concentrated HCl.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude cumene by fractional distillation.

-

Protocol 1.2: Chlorination of Cumene

This protocol outlines the electrophilic aromatic substitution of cumene with chlorine gas.

-

Materials: Cumene, chlorine gas (Cl₂), iron(III) chloride (FeCl₃) or iron filings, sodium thiosulfate (Na₂S₂O₃) solution, round-bottom flask, gas inlet tube, magnetic stirrer.

-

Procedure:

-

In a round-bottom flask, add cumene and a catalytic amount of iron(III) chloride.

-

Bubble chlorine gas through the stirred solution at a controlled rate. Monitor the reaction progress by GC analysis.

-

Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.

-

Wash the mixture with sodium thiosulfate solution to remove any remaining chlorine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to isolate 4-chloro-1-isopropylbenzene.

-

Protocol 1.3: Nitration of 4-Chloro-1-isopropylbenzene

This protocol describes the nitration of the chlorinated intermediate to introduce a nitro group.

-

Materials: 4-Chloro-1-isopropylbenzene, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄), ice bath, dropping funnel, beaker.

-

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

-

Add 4-chloro-1-isopropylbenzene dropwise to the stirred nitrating mixture, maintaining the temperature between 0 and 10°C.

-

After the addition, stir the mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude 2-chloro-1-isopropyl-4-nitrobenzene from ethanol.

-

Protocol 1.4: Reduction of 2-Chloro-1-isopropyl-4-nitrobenzene

This protocol details the reduction of the nitro group to an amine using tin(II) chloride.

-